Ptp1B-IN-18 is classified under small molecule inhibitors targeting protein tyrosine phosphatases. It originates from a series of rational drug design efforts aimed at creating compounds that can effectively bind to the active site of PTP1B and inhibit its enzymatic activity. This compound is part of ongoing research into allosteric modulation and competitive inhibition strategies against PTP1B, which have shown promise in preclinical studies.
The synthesis of Ptp1B-IN-18 typically involves several organic chemistry techniques, including:
The synthetic pathway may involve multiple steps where intermediates are purified through silica gel chromatography, followed by characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Ptp1B-IN-18.
The molecular structure of Ptp1B-IN-18 can be elucidated through X-ray crystallography or computational modeling techniques. The compound typically features a core structure that allows for specific interactions with the active site of PTP1B, which includes:
Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for understanding its potential efficacy as an inhibitor.
Ptp1B-IN-18 undergoes various chemical reactions that are pivotal for its inhibitory action on PTP1B. The primary reaction involves the formation of a stable complex between the inhibitor and the enzyme's active site, leading to:
Kinetic studies often utilize assays to determine the half-maximal inhibitory concentration (IC50) values, providing insight into the potency of Ptp1B-IN-18 compared to other known inhibitors.
The mechanism of action for Ptp1B-IN-18 involves several steps:
Molecular dynamics simulations are often employed to visualize these interactions at an atomic level, providing valuable data on binding affinities and conformational stability.
Ptp1B-IN-18 exhibits several notable physical and chemical properties:
Characterization studies often include assessments of melting point, pH stability, and solubility profiles.
Ptp1B-IN-18 has potential applications in various scientific fields:
Research surrounding Ptp1B-IN-18 continues to evolve, with ongoing investigations into its efficacy, safety profile, and potential incorporation into therapeutic regimens for managing type 2 diabetes mellitus.
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a critical regulator of multiple signaling cascades with profound implications for human diseases. Its overexpression disrupts tyrosine phosphorylation homeostasis, contributing to metabolic dysfunctions, oncogenesis, and neurodegenerative disorders. As a validated therapeutic target, PTP1B inhibition represents a promising strategy for disease modulation, particularly through next-generation inhibitors like Ptp1B-IN-18.
PTP1B serves as a master negative regulator of insulin and leptin signaling, positioning it centrally in the pathogenesis of type 2 diabetes (T2D), obesity, and associated cardiovascular complications. In metabolic tissues, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS1/2), attenuating phosphatidylinositol 3-kinase (PI3K)/Akt signaling and glucose uptake [1] [6]. PTP1B-/- mice exhibit enhanced insulin sensitivity, reduced adiposity, and resistance to diet-induced obesity, underscoring its therapeutic relevance [2]. Paradoxically, PTP1B also exhibits tissue-specific duality in cancer. While initially considered a tumor suppressor, PTP1B overexpression promotes malignancy in breast, ovarian, and colorectal cancers by enhancing HER2/ErbB2, JAK2/STAT3, and c-Src signaling pathways [6] [10]. For example, in HER2+ breast cancer, PTP1B stabilizes active ErbB2, accelerating tumor progression and metastasis [10].
Table 1: PTP1B Inhibitors in Clinical and Preclinical Development
Inhibitor | Mechanism | Status | Key Challenges |
---|---|---|---|
Ertiprotafib | Competitive catalytic inhibition | Phase II (Failed) | Low specificity, off-target effects |
Trodusquemine | Allosteric inhibition | Phase I/II | Selectivity over TCPTP |
JTT-551 | Competitive inhibition | Preclinical | Oral bioavailability issues |
Ptp1B-IN-18 | Dual catalytic/allosteric | Preclinical | Optimizing tissue distribution |
PTP1B’s catalytic domain features a conserved signature motif ([I/V]HCXXGXXR[S/T]) centered on Cys215, which deprotonates at physiological pH to nucleophilically attack phosphotyrosine residues. This domain preferentially binds tandem phosphotyrosine motifs (e.g., IR’s pTyr1162/pTyr1163), facilitating efficient dephosphorylation [1] [7]. Structurally, PTP1B’s WPD loop (residues 179–187) undergoes a conformational shift upon substrate binding, positioning Asp181 to hydrolyze the phosphocysteine intermediate [4].
In insulin signaling, PTP1B directly dephosphorylates activated IR and IRS1/2, dampening PI3K/Akt activation and GLUT4 translocation [3]. Concurrently, PTP1B regulates leptin signaling by dephosphorylating JAK2 downstream of the leptin receptor (LEPR), suppressing STAT3-mediated satiety signals in the hypothalamus [6] [8]. Notably, PTP1B and its homolog T-cell PTP (TCPTP) exhibit temporal synergy: PTP1B primarily modulates early IR dephosphorylation, while TCPTP regulates sustained signaling [3].
Beyond metabolism, PTP1B exacerbates neurodegeneration by impairing brain-derived neurotrophic factor (BDNF)/TrkB signaling and promoting neuroinflammation. In Alzheimer’s disease models, PTP1B overexpression correlates with tau hyperphosphorylation and amyloid-β accumulation [8] [9]. Additionally, PTP1B activates microglia via TLR4/NF-κB pathways, amplifying inflammatory cascades [9].
In cancer progression, PTP1B’s role is context-dependent. In ovarian carcinoma, PTP1B overexpression activates JNK signaling, inducing epithelial-mesenchymal transition (EMT) via Twist/E-cadherin/vimentin axis, thereby enhancing invasion and chemoresistance [10]. Conversely, in p53-/- backgrounds, PTP1B deletion accelerates B-cell lymphoma, highlighting its tumor-suppressive potential in specific settings [5].
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5